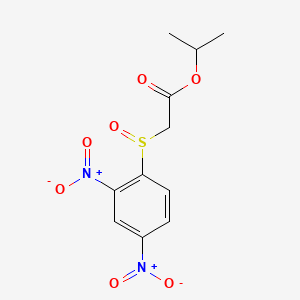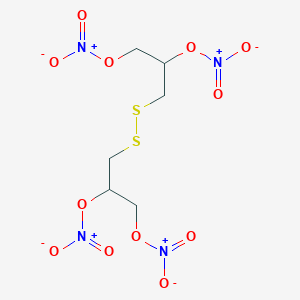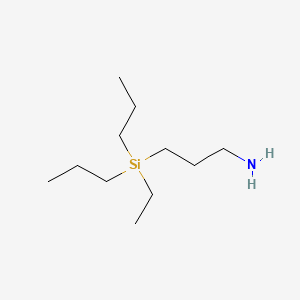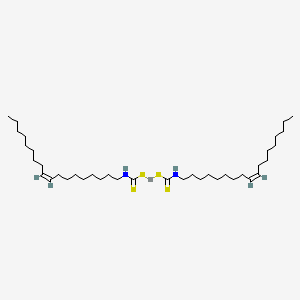
Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc typically involves the reaction of zinc salts with dithiocarbamate ligands . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other zinc-containing compounds . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug delivery systems . In industry, it is used as a stabilizer in rubber and plastic manufacturing .
Mécanisme D'action
The mechanism of action of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc involves its interaction with cellular components, leading to the disruption of cellular processes . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc include other zinc dithiocarbamates such as zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate . These compounds share similar chemical properties but differ in their specific applications and effectiveness . Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
93918-77-5 |
|---|---|
Formule moléculaire |
C38H72N2S4Zn |
Poids moléculaire |
750.6 g/mol |
Nom IUPAC |
zinc;N-[(Z)-octadec-9-enyl]carbamodithioate |
InChI |
InChI=1S/2C19H37NS2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22;/h2*9-10H,2-8,11-18H2,1H3,(H2,20,21,22);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
KBWQFZOFEGDQBM-CVBJKYQLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].[Zn+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNC(=S)[S-].CCCCCCCCC=CCCCCCCCCNC(=S)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


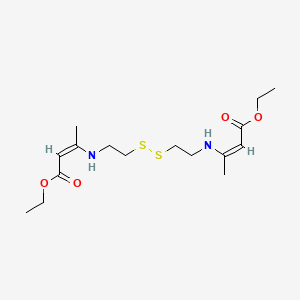
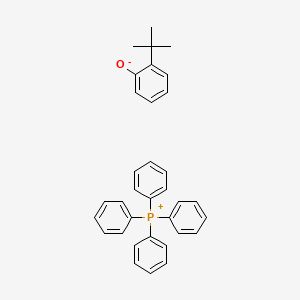
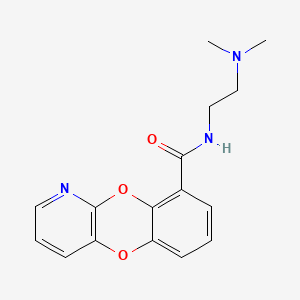
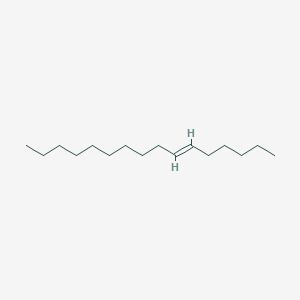


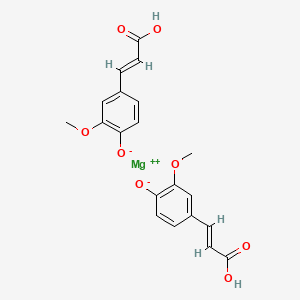
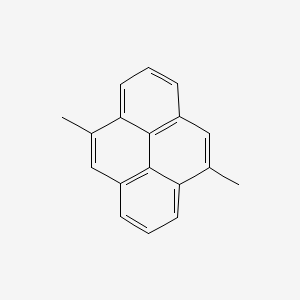
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

